molecular formula C13H20N2O2 B010882 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene CAS No. 108468-00-4

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Cat. No. B010882
CAS RN: 108468-00-4
M. Wt: 236.31 g/mol
InChI Key: NUANLVJLUYWSER-UHFFFAOYSA-N
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Description

what is '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene'? 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is an organic compound that is a derivative of benzene. It is an intermediate used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. the use of '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene' 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a chemical compound used as an intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. It is used as a starting material for the synthesis of a number of drugs, such as the antifungal fluconazole and the analgesic tramadol. It can also be used to synthesize a variety of other organic compounds, such as dyes and fragrances. The compound can be used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. In addition, it can be used in the synthesis of polymers and other materials. the chemistry of '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene' 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is an organic compound that belongs to the class of compounds known as aminobenzenes. It is a white crystalline solid with a molecular formula of C13H19NO2 and a molecular weight of 211.29 g/mol. The chemical structure of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is shown below. The compound contains two primary functional groups - an amine group (NH2) and an aryl group (Ar). The amine group consists of a nitrogen atom bonded to two hydrogen atoms and the aryl group consists of a benzene ring. The compound is highly soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The primary chemical reaction of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is nucleophilic substitution. In this reaction, the amine group acts as a nucleophile, attacking the carbon atom of the aryl group. This reaction results in the formation of a new carbon-nitrogen bond, with the release of the hydrogen atom of the amine group. This reaction is reversible and can be used to synthesize other organic compounds. the biochemical/physical effects of '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene' 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is an organic compound used in a variety of chemical reactions. Its biochemical and physical effects depend on the context in which it is used. Biochemically, it can be used as a component in peptide synthesis, as a catalyst for organic reactions, and as a reagent in the preparation of organic compounds. It can also be used to form adducts with proteins and other macromolecules. Physically, it is a colourless to pale yellow liquid with a faint odour. It has a melting point of -48°C and a boiling point of 218°C. It is insoluble in water but soluble in most organic solvents. the benefits of '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene' 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has a number of beneficial uses. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers materials, and as a ligand for transition metal complexes. It can also be used as a starting material for the synthesis of other organic compounds. In addition, it has been found to have antibacterial properties, which makes it useful for medical applications. the related research of '1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene' 1. Synthesis and Characterization of 1-(N-Boc-Aminomethyl)-4-(Aminomethyl)benzene. This research paper focuses on the synthesis and characterization of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. The authors used a two-step synthesis procedure to synthesize the compound, including the reaction of 4-aminomethylbenzene with N-Boc-2-aminopropionic acid and the subsequent reaction of the resulting product with N,N-dimethylformamide. The authors then characterized the compound using 1H-NMR, 13C-NMR and FT-IR spectroscopy. 2. Synthesis and Characterization of 1-(N-Boc-Aminomethyl)-4-(Aminomethyl)benzene-Based Polymers. This research paper focuses on the synthesis and characterization of polymers based on 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. The authors used a two-step procedure to synthesize the polymers, including the reaction of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene with an appropriate bifunctional reagent and the subsequent reaction of the resulting product with a monofunctional reagent. The authors then characterized the polymers using 1H-NMR, 13C-NMR and FT-IR spectroscopy.

Scientific Research Applications

Synthesis of Amides

The compound is used in the synthesis of amides, which are crucial in nature as they form the backbone of peptides and proteins. The one-pot synthesis method involving “1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene” allows for the efficient conversion of N-Boc-protected amines to amides, which are found in many natural products and biologically active compounds .

Drug Development

Amide structures are frequently found in drugs, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors. The ability to synthesize amides efficiently using “1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene” aids in the development of novel pharmaceuticals .

Protecting Group in Organic Synthesis

In multi-step organic syntheses, “1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene” serves as a protecting group for amines. This prevents the formation of undesired side products and is a common practice in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Mode of Action

The compound 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is involved in the synthesis of amides through a one-pot amidation process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway involved in the action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is the synthesis of amides . This process is crucial in the formation of peptides and proteins, which are essential components of cells and tissues. The downstream effects of this pathway include the formation of various biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of the action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This synthesis is highly effective and offers a promising approach for facile amidation .

Action Environment

The action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene can be influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of the synthesis process . Additionally, the use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity . The stability of the compound can also be affected by factors such as pH, light, and the presence of other chemicals.

properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANLVJLUYWSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391730
Record name 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

CAS RN

108468-00-4
Record name 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Tert-butylphenyl carbonate (2.7 mL, 14.7 mmol) was added dropwise to a solution of p-xylylenediamine (2 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The solution was then cooled to room temperature and any solids were removed, which leaves a yellow solution. The solution was then concentrated to 10 mL and diluted with water (60 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×75 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×75 mL). The organic solutions were combined and washed with sodium bicarbonate (2×75 mL), dried with sodium sulfate, and concentrated down to a white solid. Characterization matches previously published literature (M. A. Ghanem, et al., “Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies”, Journal of Materials Chemistry, (2008), 18(41), pg 4917-4927).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene enable the modification of electrode surfaces?

A1: 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene serves as a linker molecule in this research. It is electrochemically grafted onto glassy carbon and highly oriented pyrolytic graphite electrodes. The molecule achieves this through the oxidation of its linker structure, which forms a covalent bond with the electrode surface []. The Boc protecting group ensures that only one amine group is available for this initial grafting step.

Q2: What is the purpose of having a protected amine group in 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene for this specific application?

A2: The Boc (tert-butyloxycarbonyl) protecting group on one of the amine groups is crucial for controlled functionalization. It ensures that only one amine group is available for the initial electrochemical grafting to the electrode surface. After this step, the Boc group can be easily removed, revealing a free amine group. This free amine then serves as the attachment point for anthraquinone-2-carboxylic acid via solid-phase synthesis []. This controlled, two-step process allows for precise modification of the electrode surface with the electrocatalytic anthraquinone group.

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